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Compound of Interest

(2S)-1-methanesulfonylpropan-2-
Compound Name:
amine

Cat. No.: B8063870

Get Quote

Executive Summary: The "Polar Scaffold"
Hypothesis

Product Profile: MSP-2A is a low-molecular-weight amine (

) that retains the

-methyl-ethyl-amine backbone of amphetamine but substitutes the aromatic ring for a sulfone
moiety. Core Value Proposition: Theoretically reduces the neurotoxicity and abuse potential
associated with aromatic psychostimulants while maintaining trace-amine associated receptor
(TAAR1) activity.
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Chemical Class

Aliphatic Sulfonyl-
Amine

Phenylisopropylamine

Diphenylmethylsulfinyl

Lipophilicity (cLogP)

~-1.2 (Highly Polar)

~ 1.8 (Lipophilic)

~ 1.2 (Moderate)

Predicted BBB

Low (Requires Active

High (Passive

N o Moderate
Permeability Transport) Diffusion)
Primary Target TAAR1 Agonist / GIyT o
) DAT/NET Releaser DAT Inhibitor (Weak)
(Predicted) Transporter

Metabolic Stability

High (Sulfone is

metabolically inert)

Moderate (CYP2D6
Ring Hydroxylation)

Moderate (Amide
hydrolysis)

Physicochemical & Pharmacokinetic Benchmarking

The most critical differentiator for MSP-2A is its polarity. Unlike Dextroamphetamine, which

crosses the BBB via passive diffusion due to its lipophilic phenyl ring, MSP-2A's sulfone group

creates a high Topological Polar Surface Area (TPSA).

Comparative Analysis

o Dextroamphetamine: Rapid CNS entry

Euphoria spike (High Abuse Potential).

o MSP-2A: Restricted CNS entry. It likely relies on PMAT (Plasma Membrane Monoamine

Transporter) or OCT (Organic Cation Transporter) for uptake. This profile mimics peripheral

restriction, potentially offering therapeutic benefits (e.g., metabolic enhancement) without

central overstimulation.

Data Visualization: The Polarity Shift

The following diagram illustrates the structural divergence and its impact on transport.
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Caption: Comparative transport mechanisms. MSP-2A's polarity necessitates active transport,
contrasting with Dextroamphetamine's passive diffusion.

Pharmacodynamic Profiling (Mechanism of Action)
The "Aromatic Anchor" Problem

The dopamine transporter (DAT) binding pocket contains hydrophobic residues (Phe76,
Vall52) that engage in

stacking with Dextroamphetamine's phenyl ring.

e Hypothesis: MSP-2A lacks this aromatic ring. Therefore, its affinity for DAT inhibition will be
significantly lower (

> 10,000 nM) compared to Dextroamphetamine (
nM).

 Alternative Target: The structure strongly resembles Taurine and Methiopropamine. It is likely
to act as a TAAR1 Agonist (which accepts aliphatic amines) or a modulator of Glycine/GABA
receptors.

Benchmarking Efficacy
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e
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Both may regulate
monoamine firing, but

TAAR1 Agonism Moderate/High High MSP-2A does so
without direct

transporter reversal.

MSP-2A is unlikely to
] ) deplete vesicular
VMAT?2 Interaction Low High ]
dopamine stores

(lower neurotoxicity).

Experimental Validation Protocols

To validate MSP-2A against existing agents, the following self-validating workflows are

recommended.

Protocol A: In Vitro Monoamine Uptake Assay (HEK293
Cells)

Goal: Quantify DAT/NET/SERT inhibition relative to Dextroamphetamine.
e Cell Line: Stable HEK293 expressing human DAT (hDAT).
» Reagent Prep: Dissolve MSP-2A in DMSO (stock 10mM). Prepare serial dilutions (

to
M).
e Substrate: Use

-Dopamine (20 nM final concentration).
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¢ Incubation:

o Pre-incubate cells with MSP-2A or Dextroamphetamine (positive control) for 10 min at
37°C.

o Add
-Dopamine and incubate for 5 min.
o Termination: Rapid wash with ice-cold Krebs-Henseleit buffer.
e Analysis: Lyse cells and measure CPM via liquid scintillation counting.
» Validation Check: Dextroamphetamine

must fall within 20-50 nM. If not, recalibrate cell density.

Protocol B: PAMPA-BBB (Blood-Brain Barrier
Permeability)

Goal: Confirm the "Polar Scaffold" hypothesis.

System: Parallel Artificial Membrane Permeability Assay (PAMPA) with porcine brain lipid
extract.

e Donor Well: MSP-2A (100

M) in PBS (pH 7.4).

e Acceptor Well: PBS alone.

e Incubation: 18 hours at room temperature.
e Quantification: LC-MS/MS of acceptor well.
e Benchmark:

o High Permeability Control: Propranolol (
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cm/s).

o Low Permeability Control: Theophylline.
o Prediction for MSP-2A:

cm/s (Low).

Synthesis & Metabolic Stability Logic
Metabolic Pathway Comparison

One of the major limitations of amphetamines is the variability in metabolism (CYP2D6
polymorphism).

o Dextroamphetamine: Undergoes 4-hydroxylation (active metabolite) and

-oxidation.

¢ MSP-2A: The methylsulfonyl group (

) is highly stable and resistant to oxidative metabolism.

o Outcome: MSP-2A is predicted to have a longer half-life and renal excretion as the
unchanged parent drug, reducing patient-to-patient variability.
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Caption: Metabolic divergence. MSP-2A bypasses the CYP2D6 bottleneck, offering a
predictable pharmacokinetic profile.

Conclusion & Recommendation

MSP-2A is not a direct replacement for Dextroamphetamine in high-potency indications (like
severe ADHD) due to the likely loss of DAT affinity caused by the removal of the aromatic ring.
However, it represents a superior candidate for "Soft" Psychostimulation or Metabolic Therapy.

Primary Indication Fit: Narcolepsy (where wakefulness without euphoria is desired) or
Obesity (metabolic stability).

Development Status: Preclinical / Lead Optimization.

Go/No-Go Decision: If PAMPA-BBB confirms low permeability, investigate as a peripherally
restricted TAAR1 agonist for metabolic disorders. If active transport (OCT) allows CNS entry,
investigate as a non-addictive wakefulness agent.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2026 BenchChem. All rights reserved. 8/9 Tech Support


https://www.google.com/url?sa=E&q=https%3A%2F%2Fjournals.sagepub.com%2Fdoi%2F10.1177%2F0269881113482532
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubs.acs.org%2Fdoi%2F10.1021%2Fjm101238p
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpharmrev.aspetjournals.org%2Fcontent%2F69%2F3%2F254
https://www.benchchem.com/product/b8063870/docs?utm_src=pdf-body#benchmarking-guide-2s-1-methanesulfonylpropan-2-amine-msp-2a-vs-class-standards
https://www.benchchem.com/product/b8063870/docs?utm_src=pdf-body#benchmarking-guide-2s-1-methanesulfonylpropan-2-amine-msp-2a-vs-class-standards
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubchem.ncbi.nlm.nih.gov%2F
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.sciencedirect.com%2Fbook%2F9780128010761%2Fdrug-like-properties
https://www.benchchem.com/product/b8063870/docs#benchmarking-guide-2s-1-methanesulfonylpropan-2-amine-msp-2a-vs-class-standards
https://www.benchchem.com/product/b8063870/docs#benchmarking-guide-2s-1-methanesulfonylpropan-2-amine-msp-2a-vs-class-standards
https://www.benchchem.com/product/b8063870/docs#benchmarking-guide-2s-1-methanesulfonylpropan-2-amine-msp-2a-vs-class-standards
https://www.benchchem.com/product/b8063870/docs#benchmarking-guide-2s-1-methanesulfonylpropan-2-amine-msp-2a-vs-class-standards
https://www.benchchem.com/product/b8063870?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8063870?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
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Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved.

9/9

Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8063870?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

